5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide
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Overview
Description
5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-thia-1,9-diazatetracyclo[9.2.2.0{2,10}.0{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide is a complex organic compound with a unique structure that includes a benzodioxole moiety, a thia-diazatetracyclo framework, and an amide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-thia-1,9-diazatetracyclo[9.2.2.0{2,10}.0{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide typically involves multiple steps, including the formation of the benzodioxole moiety, the construction of the thia-diazatetracyclo framework, and the introduction of the amide group. Common synthetic routes may involve:
Formation of Benzodioxole Moiety: This can be achieved through a copper-catalyzed coupling reaction followed by bromination using N-bromosuccinimide (NBS).
Construction of Thia-Diazatetracyclo Framework: This step may involve a series of cyclization reactions, often catalyzed by palladium or other transition metals.
Introduction of Amide Group: The final step typically involves the coupling of the amine and carboxylic acid groups under mild conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety may yield carboxylic acids, while reduction of the amide group may yield amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
In biological research, the compound is studied for its potential interactions with various biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for studying biological processes at the molecular level .
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its unique structure and reactivity profile make it a promising candidate for the development of new drugs, particularly in the areas of cancer and infectious diseases .
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its versatility and stability make it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-thia-1,9-diazatetracyclo[9.2.2.0{2,10}.0{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown significant anticancer activity.
N-[(2R,4aS,12aR)-2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-5-methyl-6-oxo-2,3,4,4a,12,12a-hexahydropyrano[2,3-c][1,5]benzoxazocin-8-yl]-4-oxanecarboxamide: This compound has a similar benzodioxole structure and is studied for its potential therapeutic applications.
Uniqueness
The uniqueness of 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-thia-1,9-diazatetracyclo[9.2.2.0{2,10}.0{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide lies in its complex structure, which combines multiple functional groups and a rigid tetracyclic framework. This unique combination allows for specific interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
5-amino-N-(1,3-benzodioxol-5-ylmethyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c22-17-13-8-14-18(12-3-5-25(14)6-4-12)24-21(13)29-19(17)20(26)23-9-11-1-2-15-16(7-11)28-10-27-15/h1-2,7-8,12H,3-6,9-10,22H2,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQCEGHHWRLIIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)NCC5=CC6=C(C=C5)OCO6)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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